N-(2H-1,3-benzodioxol-5-yl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-(thiophene-2-carbonylamino)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-20(17-6-3-9-29-17)23-18-13-4-1-2-5-14(13)28-19(18)21(25)22-12-7-8-15-16(10-12)27-11-26-15/h1-10H,11H2,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVVZULTQNWRLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-3-(thiophene-2-amido)-1-benzofuran-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex arrangement of aromatic and heteroaromatic rings, which contribute to its biological properties. The presence of the benzodioxole moiety is particularly notable for its role in enhancing bioactivity through interaction with biological targets.
Anticancer Activity
Mechanism of Action:
this compound has been shown to modulate microtubule dynamics. It inhibits tubulin polymerization, leading to a mitotic blockade and subsequent apoptosis in cancer cells. This mechanism positions it as a promising candidate in cancer therapy, particularly for tumors that are resistant to conventional treatments.
Case Studies:
-
In Vitro Studies:
- A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity, comparable to established chemotherapeutics.
- Mechanistic studies revealed that the compound induced G2/M phase arrest and activated apoptotic pathways, evidenced by increased levels of cleaved caspase-3 and PARP.
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In Vivo Efficacy:
- Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological examinations indicated a decrease in mitotic figures and increased apoptosis within tumors.
Biological Activity Overview
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds to enhance the efficacy of this compound:
-
Comparative Studies:
- Compounds with similar structural motifs have been synthesized and tested for their anticancer activity. Variations in substituents on the thiophene or benzofuran rings were shown to impact potency significantly.
- For instance, modifications that increased electron density on the aromatic rings correlated with enhanced cytotoxic effects.
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Synergistic Effects:
- Combination therapies involving this compound with other chemotherapeutics have shown synergistic effects, leading to improved therapeutic outcomes in resistant cancer models.
Comparison with Similar Compounds
N-(2H-1,3-Benzodioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)-1-benzofuran-2-carboxamide (CAS 872613-01-9)
- Molecular Formula : C23H14ClFN2O5
- Key Features: The 3-position is substituted with a 2-chloro-6-fluorobenzamido group instead of thiophene-2-amido.
- Structural Implications : Halogen atoms may engage in halogen bonding, while the thiophene’s sulfur could participate in weaker C–H⋯S interactions, as observed in related thiophene carboxamides .
N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide
- Molecular Formula : C14H15N5O5S
- Key Features: A carbohydrazide group and nitro substituent at the 5-position distinguish this analog.
- Synthesis : Synthesized via condensation with acetaldehyde, suggesting that the target compound’s thiophene-2-amido group could be introduced through analogous acyl chloride coupling reactions .
Thiophene vs. Furan Carboxamide Analogs
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Molecular Formula : C11H8N2O3S
- Key Structural Data :
- Dihedral angles between thiophene and benzene rings: 8.50°–13.53° (similar to furan analog 2NPFC at 9.71°).
- Weak C–H⋯O/S interactions dominate crystal packing, contrasting with stronger hydrogen bonds in furan derivatives.
- Activity: Thiophene carboxamides exhibit genotoxicity in mammalian cells, while furan analogs may display differing antibacterial profiles due to oxygen’s higher electronegativity .
Benzodioxolyl-Containing CNS Agents
rac-(2R)-1-(2H-1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine
- Molecular Formula: C11H15NO2
- Key Features : A CNS stimulant with a benzodioxolyl group linked to a methylpropan-2-amine chain. Unlike the target compound, this molecule lacks the benzofuran-thiophene system but shares the benzodioxolyl moiety, which is common in psychoactive substances due to its metabolic stability .
Research Implications
- Synthetic Routes : The target compound’s synthesis likely involves coupling benzodioxol-5-ylamine with a preformed benzofuran-thiophene acyl chloride, akin to methods used for N-(2-nitrophenyl)thiophene-2-carboxamide .
- Pharmacological Potential: The benzodioxolyl group’s prevalence in CNS-active compounds (e.g., ) and the thiophene amido’s role in genotoxicity () suggest dual implications for drug development and toxicology studies.
- Crystallographic Behavior : The planar arrangement of aromatic rings (dihedral angles <15°) in analogs like N-(2-nitrophenyl)thiophene-2-carboxamide may favor π-π stacking in biological targets, a feature critical for DNA intercalation or enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
